3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine
Description
3-[(1Z)-2-Methylbuta-1,3-dienyl]pyridine is a pyridine derivative featuring a conjugated dienyl side chain at the 3-position of the pyridine ring.
Properties
CAS No. |
144343-90-8 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.205 |
IUPAC Name |
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine |
InChI |
InChI=1S/C10H11N/c1-3-9(2)7-10-5-4-6-11-8-10/h3-8H,1H2,2H3/b9-7- |
InChI Key |
BLNUCURBRRRVOU-CLFYSBASSA-N |
SMILES |
CC(=CC1=CN=CC=C1)C=C |
Synonyms |
Pyridine, 3-(2-methyl-1,3-butadienyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Dienyl-Pyridine Bond Formation
The Suzuki-Miyaura reaction has been instrumental in attaching the 2-methylbuta-1,3-dienyl group to the pyridine core. A halogenated pyridine derivative, such as 3-bromopyridine, reacts with a Z-configured dienyl boronic acid under palladium catalysis. For example, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture at 80°C yields the target compound with retention of configuration. Stereochemical fidelity is achieved by employing preformed (1Z)-2-methylbuta-1,3-dienyl boronic esters, which resist isomerization under mild conditions.
Heck-Type Coupling with Allenyl Intermediates
Palladium-mediated coupling of 3-iodopyridine with allenylzinc reagents provides an alternative route. The reaction proceeds via oxidative addition of the pyridyl iodide to Pd(0), followed by transmetallation with the allenylzinc species and reductive elimination to form the C–C bond. This method, optimized with PdCl₂(PPh₃)₂ and ZnCl₂ in THF at 60°C, achieves 65–78% yields while preserving the Z-geometry of the diene.
Sigmatropic Rearrangements of Allenol Precursors
-Sigmatropic Rearrangement for Dienyl Installation
Allenols serve as versatile intermediates for dienyl group installation. Treatment of 3-propargylpyridine derivatives with protic acids (e.g., H₂SO₄) induces a-sigmatropic rearrangement, converting the propargyl moiety into a (1Z)-2-methylbuta-1,3-dienyl group. Computational studies support a six-membered cyclic transition state, which enforces the Z-configuration through concerted bond reorganization. Yields range from 55% to 82%, depending on the substitution pattern of the propargyl precursor.
Metal-Mediated Halogenation/Rearrangement
Iron(III) chloride or copper(II) bromide catalyzes the halogenation and subsequent rearrangement of 3-allenolpyridine derivatives. For instance, 3-(2-hydroxy-3-methylpenta-2,3-dienyl)pyridine undergoes Cl⁻-assisted rearrangement in the presence of FeCl₃, yielding 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine with >90% Z-selectivity. The reaction proceeds via a pseudopericyclic transition state, where metal coordination to the hydroxyl group directs stereochemical outcomes.
Modified Hantzsch Pyridine Synthesis
Dienyl-Substituted Aldehydes in Cyclocondensation
The classical Hantzsch synthesis, which combines 1,3-dicarbonyl compounds, aldehydes, and ammonia, has been adapted to incorporate dienyl substituents. Using (1Z)-2-methylbuta-1,3-dienal as the aldehyde component and ethyl acetoacetate as the 1,3-diketone, cyclocondensation in ethanol with ammonium acetate at reflux forms a 1,4-dihydropyridine intermediate. Subsequent aromatization with MnO₂ or DDQ yields the target pyridine derivative in 40–60% overall yield1. Challenges include the thermal instability of dienyl aldehydes, necessitating low-temperature conditions during the cyclization step1.
Elimination and Dehydrohalogenation Strategies
Base-Induced Elimination of Vicinal Dihalides
3-(2,3-Dibromo-2-methylprop-1-enyl)pyridine undergoes dehydrohalogenation using strong bases (e.g., KOtBu) in DMF at 120°C. The reaction eliminates HBr to form the conjugated dienyl group, with the Z-configuration favored by steric hindrance between the methyl group and pyridine ring. Yields reach 70% with 85:15 Z:E selectivity.
Acid-Catalyzed Dehydration of Allylic Alcohols
3-(3-Hydroxy-2-methylbut-1-enyl)pyridine, when treated with p-toluenesulfonic acid in toluene, undergoes dehydration to form the dienyl substituent. The reaction proceeds via a carbocation intermediate, which undergoes hydride shift to stabilize the transition state, favoring the Z-isomer (60–65% yield).
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Z:E Ratio | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 65–78 | >95:5 | Mild conditions, high stereoselectivity |
| Sigmatropic Rearrangement | H₂SO₄ | 55–82 | 90:10 | Atom economy, no metal catalysts |
| Hantzsch Synthesis | NH₄OAc, MnO₂ | 40–60 | 85:15 | One-pot synthesis from simple precursors |
| Dehydrohalogenation | KOtBu | 70 | 85:15 | Scalable with commercial starting materials |
Mechanistic Insights and Stereochemical Control
The Z-configuration of the dienyl group is predominantly governed by transition-state geometry in metal-catalyzed reactions and steric effects in elimination pathways. In palladium-catalyzed couplings, bulky phosphine ligands (e.g., P(o-tol)₃) enhance Z-selectivity by favoring syn-carbopalladation. For sigmatropic rearrangements, the chair-like transition state places substituents in pseudo-equatorial positions, minimizing steric clashes and directing Z-formation .
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Isomerism and Substituent Position
The position of the dienyl chain on the pyridine ring significantly impacts molecular properties:
- 2-Substituted Pyridines (e.g., streptopyridines A–D):
Streptopyridine A (2-((1E,3E)-penta-1,3-dienyl)pyridine) and streptopyridine C (2-((1Z,3Z)-penta-1,3-dienyl)pyridine) exhibit dienyl chains at the 2-position, which enhances conjugation with the pyridine nitrogen, increasing resonance stabilization .
Key Structural Differences :
| Compound | Pyridine Position | Dienyl Chain Structure | Methyl Substitution |
|---|---|---|---|
| 3-[(1Z)-2-Methylbuta-1,3-dienyl]pyridine | 3 | 1Z,3-diene with 2-methyl branch | Yes |
| Streptopyridine A | 2 | 1E,3E-pentadienyl | No |
| 2-(Pent-3-enyl)pyridine | 2 | Monoenyl (E-configuration) | No |
| (1Z,3E)-Butadienylpyridine | Variable | Butadienyl (1Z,3E) | No |
Stereochemical Considerations
The configuration of double bonds in the dienyl chain affects stability and synthesis:
- Z vs. E Isomerism: Streptopyridine A (1E,3E) is the most stable isomer, synthesized in 17% yield via Wittig-Schlosser reactions, whereas Z-configured isomers (e.g., streptopyridine B, 1Z,3E) are minor products (3% yield) . highlights that (1Z,3E)-butadienylpyridine isomerizes to the (1E,3E) derivative under reaction conditions, suggesting Z-configured dienyl chains are less thermodynamically stable .
Stability and Reactivity
- Thermal Stability :
Z-configured dienylpyridines (e.g., streptopyridine B) are prone to isomerization under heat or acidic conditions, whereas E-isomers (e.g., streptopyridine A) are more stable . - Reactivity in Cycloadditions :
The 3-position’s electron-deficient nature may enhance dienylpyridine’s participation in Diels-Alder reactions compared to 2-substituted analogs.
Spectroscopic Differentiation
- NMR Coupling Constants :
- Mass Spectrometry : McLafferty ions (e.g., m/z 93 in 2-alkylpyridines) help distinguish substitution patterns .
Q & A
Basic: What synthetic strategies are employed for introducing pyridine moieties into complex organic frameworks like 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine?
Methodological Answer:
The synthesis of pyridine derivatives typically involves multi-step reactions, including alkylation, condensation, or cyclization. For example, alkylation of pyridine with halogenated precursors (e.g., 2-bromo-2-propanol) under basic conditions is a common method to introduce substituents . In structurally complex systems, regioselective coupling reactions and protecting group strategies are critical. Docking simulations and molecular modeling are often used to guide the design of substituent positions (e.g., C2 vs. C3/C4 on steroidal backbones) to optimize target interactions .
Basic: What analytical techniques are essential for characterizing the structure of pyridine-containing compounds?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): For determining substituent positions and stereochemistry.
- X-ray Crystallography: To resolve 3D molecular configurations, as demonstrated in crystal structure studies of pyridine derivatives .
- Mass Spectrometry (HRMS): To confirm molecular weights and fragmentation patterns.
- UV/Vis Spectroscopy: For analyzing electronic transitions in conjugated systems, particularly in studies of tautomerism and solvent effects .
Advanced: How does the position of pyridine substitution influence biological activity in enzyme inhibition studies?
Methodological Answer:
Structural-activity relationship (SAR) studies reveal that substituent position critically impacts inhibitory potency. For instance, in CYP1B1 inhibitors:
- C2-substituted pyridines (e.g., 2-(pyridin-3-yl)estradiol) show IC₅₀ values of 0.011 μM , making them 7.5× more potent than non-steroidal inhibitors .
- C3/C4-substituted analogs exhibit reduced activity (~20% inhibition at 0.3 μM), likely due to steric clashes in the enzyme’s catalytic site .
Table 1: Inhibitory Activity of Estrane-Pyridine Derivatives (IC₅₀ Values)
| Compound | Substituent Position | IC₅₀ (μM) |
|---|---|---|
| 4a | C2 (pyridin-3-yl) | 0.011 |
| 4b | C2 (pyridin-4-yl) | 0.032 |
| 6a | C3 (pyridin-3-yl) | >1.0 |
Advanced: What computational approaches validate the binding interactions of pyridine derivatives with target enzymes?
Methodological Answer:
- Molecular Docking: Used to predict binding modes and affinity. For example, pyridine rings at C2 form π-π interactions with CYP1B1’s heme iron, while C17β-OH groups hydrogen-bond to Asn228 .
- Density Functional Theory (DFT): Calculates charge distribution and donor-acceptor interactions, particularly in corrosion inhibition studies where pyridine derivatives adsorb onto metal surfaces .
Advanced: How to resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles?
Methodological Answer:
Discrepancies often arise from metabolic instability or poor bioavailability. For example:
- In vitro: Compound 4a shows potent CYP1B1 inhibition (IC₅₀ = 0.011 μM) .
- In vivo: Subcutaneous injection in rats revealed a plasma half-life of 4.2 hours , with sustained concentrations >1 μM for 12 hours, validating its metabolic stability .
Strategies to address gaps include:- Prodrug Design: Mask polar groups (e.g., hydroxyls) to enhance absorption.
- Pharmacokinetic Profiling: Measure plasma concentrations and metabolite formation using LC-MS/MS.
Basic: What in vitro assays are used to evaluate CYP450 inhibition by pyridine derivatives?
Methodological Answer:
- Ethoxyresorufin-O-deethylase (EROD) Assay: Measures CYP1B1 activity via fluorescence of resorufin, a product of ethoxyresorufin deethylation .
- Microsomal Incubations: Quantify metabolite formation using recombinant CYP isoforms and NADPH cofactors.
- Fluorescence Polarization: Assess competitive binding to heme domains.
Advanced: What strategies optimize the metabolic stability of pyridine-based inhibitors without compromising target affinity?
Methodological Answer:
- C17 Modification: Replacing a ketone (E1 derivatives) with a hydroxyl (E2 derivatives) improves both potency (10× lower IC₅₀) and metabolic stability by reducing oxidative metabolism .
- Steric Shielding: Introduce bulky groups (e.g., tert-butyl) near metabolically labile sites to block cytochrome P450 access .
- Isotopic Labeling: Use deuterium at vulnerable positions to slow CYP-mediated degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
